4-(4-Phenylmethoxyphenoxy)butan-1-ol
Description
4-(4-Phenylmethoxyphenoxy)butan-1-ol (CAS: 79588-48-0) is a hydroxyether derivative with the molecular formula C₁₇H₂₀O₃ and a molecular weight of 272.34 g/mol . Its structure consists of a butanol chain substituted with a 4-phenylmethoxyphenoxy group, combining aromatic and ether functionalities. Synthesis routes are referenced but require further elaboration .
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C17H20O3/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11,18H,4-5,12-14H2 |
InChI Key |
GFZNDBDXJTYHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylmethoxyphenoxy)butan-1-ol typically involves the reaction of 4-phenylmethoxyphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylmethoxyphenoxy)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenylmethoxy group can be reduced to form a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include 4-(4-phenylmethoxyphenoxy)butan-1-one or 4-(4-phenylmethoxyphenoxy)butanal.
Reduction: The major product can be 4-(4-phenylphenoxy)butan-1-ol.
Substitution: The major products can include 4-(4-phenylmethoxyphenoxy)butyl chloride or 4-(4-phenylmethoxyphenoxy)butylamine.
Scientific Research Applications
4-(4-Phenylmethoxyphenoxy)butan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenylmethoxyphenoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 4-(4-Phenylmethoxyphenoxy)butan-1-ol with key analogs based on substituents, applications, and physicochemical properties:
Key Findings and Contrasts
Pheromone Activity: 4-(n-Heptyloxy)butan-1-ol () is a critical pheromone component in Anoplophora beetles, attracting both sexes in field trials. Its aliphatic chain and hydroxyl group are essential for bioactivity. In contrast, this compound’s bulky aromatic substituents may limit volatility, reducing suitability as a pheromone.
Pharmacological Potential: The amino-substituted analog 4-[(4-Methylphenyl)amino]butan-1-ol () exhibits antispasmodic and antimicrobial activity, suggesting that nitrogen incorporation enhances biological interactions. The target compound’s ether linkages may instead favor stability or material science applications.
Safety and Handling: 4-Fluoro-1-butanol () requires stringent safety measures due to flammability and toxicity. By contrast, pheromone analogs like 4-(n-heptyloxy)butan-1-ol are field-deployed with minimal mammalian toxicity concerns.
Synthetic Complexity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
